2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-3-METHYLBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
The synthesis of 2-{1-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-3-METHYLBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves several steps. One common method includes the cyclocondensation of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with acyl chlorides in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) under heating conditions . Industrial production methods often involve solvent-free conditions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization. Common reagents used in these reactions include acyl chlorides and DMAP as a catalyst . Major products formed from these reactions include tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines .
Scientific Research Applications
2-{1-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-3-METHYLBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications. It has been studied for its potential anti-inflammatory activity when incorporated into derivatives of ursolic acid . Additionally, it has been used in the synthesis of various tricyclic compounds with potential antibacterial properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to undergo nucleophilic addition and substitution reactions, leading to the formation of thiopyrimidine and iminopyrimidine cycles . These reactions are crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives. These compounds share similar structural features but may differ in their substituents and biological activities. For example, derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters have been synthesized and studied for their unique properties .
Properties
Molecular Formula |
C28H27N7O2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[1-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-3-methylbutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H27N7O2/c1-16(2)13-22(35-27(36)20-7-5-6-8-21(20)28(35)37)24-31-26-23-17(3)18(4)33(14-19-9-11-29-12-10-19)25(23)30-15-34(26)32-24/h5-12,15-16,22H,13-14H2,1-4H3 |
InChI Key |
HOUXFUJOBOPBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=NC=C6)C |
Origin of Product |
United States |
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